1-Oxaspiro[2.7]decane-2-carbonitrile
Description
Contextualization of Spirocycles in Contemporary Organic Chemistry
Spirocyclic compounds, which are characterized by having at least two molecular rings connected by a single common atom, have garnered considerable attention in modern organic chemistry. wikipedia.org This unique structural feature imparts a distinct three-dimensional arrangement, moving away from the often-planar structures of many traditional scaffolds. walshmedicalmedia.com The rigidity and defined spatial orientation of spirocycles have made them increasingly valuable in fields such as medicinal chemistry, where they are incorporated into drug candidates to explore new regions of chemical space and improve physicochemical properties. acs.orgsigmaaldrich.com Furthermore, spiro compounds have found applications in materials science, including in the development of organic light-emitting diodes (OLEDs) and agrochemicals. walshmedicalmedia.comresearchgate.net
Significance of Oxirane and Nitrile Functionalities in Chemical Synthesis
The chemical character of 1-Oxaspiro[2.7]decane-2-carbonitrile is largely defined by its two key functional groups: the oxirane and the nitrile.
The oxirane ring, also known as an epoxide, is a three-membered cyclic ether. Its significance in synthesis stems from the substantial ring strain inherent in this small ring structure. fiveable.me This strain makes oxiranes highly reactive and susceptible to ring-opening reactions when treated with a wide array of nucleophiles. fiveable.meresearchgate.net This reactivity allows for the stereospecific introduction of two adjacent functional groups, making oxiranes exceptionally versatile intermediates in the construction of complex molecules. fiveable.me
The nitrile (or cyano) group (–C≡N) is another cornerstone of synthetic organic chemistry due to its remarkable versatility. nih.gov The carbon atom of the nitrile group is electrophilic and can undergo nucleophilic addition. wikipedia.org More importantly, the nitrile group can be transformed into a variety of other functional groups. For instance, it can be hydrolyzed to form carboxylic acids or reduced to produce primary amines. wikipedia.org This ability to serve as a synthetic precursor for multiple functionalities makes it a valuable handle in multistep syntheses. nih.gov
Structural Features and Nomenclature of this compound within the Spirocyclic Class
The systematic IUPAC name "this compound" precisely describes the molecule's structure. The nomenclature can be deconstructed as follows:
Spiro : This prefix indicates that the compound features two rings sharing a single common atom, known as the spiro atom. vedantu.comqmul.ac.uk
[2.7] : The numbers within the square brackets denote the number of carbon atoms in each ring, excluding the spiro atom itself. The numbers are listed in ascending order and separated by a period. qmul.ac.uk In this case, one ring has two atoms, and the other has seven atoms.
Decane (B31447) : This is the parent name, indicating the total number of atoms in both rings, including the spiro atom (2 + 7 + 1 = 10 atoms).
1-Oxa : This signifies that a carbon atom at the '1' position has been replaced by an oxygen atom (a replacement prefix), making the compound a heterocyclic system. qmul.ac.uk According to IUPAC rules, numbering begins in the smaller ring, starting with an atom adjacent to the spiro center. vedantu.comqmul.ac.uk Therefore, the oxygen is part of the three-membered ring.
-2-carbonitrile : This indicates that a nitrile functional group (–CN) is attached to the atom at the '2' position.
Based on this nomenclature, the compound consists of a three-membered oxirane ring and an eight-membered cyclooctane (B165968) ring fused at a single spiro carbon atom. The nitrile group is attached to a carbon atom within the oxirane ring.
| Structural Feature | Description based on Nomenclature |
|---|---|
| Class | Spiro Compound |
| Ring 1 Size (atoms excluding spiro center) | 2 |
| Ring 2 Size (atoms excluding spiro center) | 7 |
| Total Skeletal Atoms | 10 (Decane) |
| Heteroatom | Oxygen at position 1 (Oxirane ring) |
| Primary Functional Group | Nitrile at position 2 |
Overview of Research Trends Pertaining to Spiro-Oxirane-Nitriles
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, broader research trends highlight the scientific interest in its constituent parts. The synthesis of spiro-oxirane systems is an active area of investigation. For example, methods for creating spiro-epoxy oxindoles and N-protected spiro[oxirane-3,2′-tropanes] have been developed. rsc.orgresearchgate.net These studies emphasize the utility of the spiro-oxirane motif as a reactive intermediate, where the strained epoxide ring can be opened to install new functionalities and build molecular complexity. researchgate.net
Separately, the use of nitriles as key functional handles in the synthesis of spirocycles is also a subject of research. Nitrile-containing compounds can serve as precursors to spirocyclic structures through various cyclization strategies. researchgate.net The combination of a spiro-fused, strained oxirane ring with the synthetically versatile nitrile group suggests that molecules like this compound are potentially valuable building blocks for chemical synthesis, offering multiple reaction sites for constructing diverse and complex molecular architectures.
Structure
3D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-oxaspiro[2.7]decane-2-carbonitrile |
InChI |
InChI=1S/C10H15NO/c11-8-9-10(12-9)6-4-2-1-3-5-7-10/h9H,1-7H2 |
InChI Key |
GLRNJOWNSCZYRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CCC1)C(O2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Oxaspiro 2.7 Decane 2 Carbonitrile and Analogues
Retrosynthetic Analysis of the 1-Oxaspiro[2.7]decane-2-carbonitrile Framework
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.come3s-conferences.org For this compound, the primary disconnections would target the formation of the oxirane ring and the introduction of the nitrile group.
A plausible retrosynthetic pathway would involve two key disconnections:
C-C bond disconnection of the nitrile group: The carbon-carbon bond between the oxirane ring and the nitrile group can be retrosynthetically cleaved. This leads to a spiro-epoxide intermediate and a cyanide source. This step is the reverse of a nucleophilic addition of cyanide.
C-O bond disconnection of the oxirane ring: The oxirane ring can be disconnected to reveal a corresponding olefin, which in this case would be methylenecyclooctane (B14016971). This disconnection points towards an epoxidation reaction as the forward synthetic step.
This analysis suggests that a logical forward synthesis would commence with cyclooctanone (B32682), which can be converted to methylenecyclooctane. Subsequent epoxidation would form the spiro-epoxide, followed by the introduction of the nitrile group.
Direct Synthesis Strategies for Spiro-Oxirane-Nitriles
Direct synthesis strategies focus on the sequential or concurrent formation of the key structural features of the target molecule.
Epoxidation Reactions for Spirocyclic Oxirane Formation
The formation of the spiro-oxirane is a critical step. A common and effective method for the epoxidation of alkenes is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com The reaction of methylenecyclooctane with m-CPBA would be expected to yield the desired 1-oxaspiro[2.7]decane intermediate. Other epoxidation reagents, such as hydrogen peroxide in the presence of a catalyst, can also be employed. organic-chemistry.org The choice of reagent can influence the stereoselectivity of the reaction, which is discussed in a later section.
| Epoxidation Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| m-CPBA | Inert solvent (e.g., CH2Cl2), room temperature | High yields, generally good selectivity | Potentially explosive, acidic byproduct |
| Hydrogen Peroxide/NaOH | Methanol/water, low temperature | "Green" reagent, inexpensive | Can lead to ring-opening of sensitive epoxides |
| Sharpless Epoxidation | Ti(OiPr)4, (+)- or (-)-DET, TBHP | High enantioselectivity for allylic alcohols | Requires an allylic alcohol substrate |
| Shi Epoxidation | Fructose-derived ketone catalyst, Oxone® | Catalytic, good for unfunctionalized olefins | Catalyst can be complex to synthesize |
Introduction of the Nitrile Functionality (e.g., cyanation reactions, Strecker reaction variants)
Once the spiro-epoxide is formed, the nitrile group can be introduced through a ring-opening reaction. The strained three-membered ring of the epoxide is susceptible to nucleophilic attack. thieme-connect.de
Cyanation Reactions:
The use of a cyanide source, such as sodium cyanide (NaCN) or trimethylsilyl (B98337) cyanide (TMSCN), can open the epoxide ring to form a β-hydroxy nitrile. researchgate.netyoutube.com The reaction is typically carried out in a polar aprotic solvent. The regioselectivity of the cyanide attack is an important consideration. In the case of a spiro-epoxide derived from an exocyclic methylene (B1212753) group, the attack would likely occur at the less hindered methylene carbon, leading to the desired product. thieme-connect.de Lewis acids can be used to catalyze this reaction and can influence the regioselectivity. thieme-connect.de
| Cyanide Reagent | Catalyst/Conditions | Key Features |
| NaCN/KCN | Protic or aprotic solvent | Inexpensive, readily available |
| TMSCN | Lewis acid (e.g., ZnI2, AlCl3) | Milder, higher regioselectivity in some cases |
| Acetone cyanohydrin | Base (e.g., Et3N) | Safer alternative to HCN |
| Diethylaluminum cyanide | Aprotic solvent | Highly selective for some substrates |
Strecker Reaction Variants:
While the classical Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide to form an α-amino nitrile, nrochemistry.comorganic-chemistry.orgnumberanalytics.comwikipedia.org a direct application to the synthesis of this compound is not immediately apparent. However, a modified approach could be envisioned. For instance, a precursor containing a ketone at the spiro-center could potentially undergo a Strecker-type reaction, followed by subsequent transformations to form the oxirane ring.
Multicomponent Reaction (MCR) Approaches to Spirocyclic Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient route to complex molecules. nih.gov While a specific MCR for the direct synthesis of this compound is not well-documented, one could hypothesize a reaction involving a cyclooctanone derivative, a cyanide source, and a third component that facilitates the formation of the oxirane ring in situ. Such an approach would be highly convergent and atom-economical.
Stereoselective Synthesis of Spiro-Oxirane-Nitriles (e.g., enantioselective and diastereoselective methods)
The spiro-carbon in this compound is a stereocenter. Therefore, controlling the stereochemistry during the synthesis is crucial for accessing specific stereoisomers.
Enantioselective Epoxidation:
Asymmetric epoxidation methods can be employed to create the spiro-epoxide in an enantiomerically enriched form. The Sharpless-Katsuki epoxidation is a powerful tool for the enantioselective epoxidation of allylic alcohols. thieme-connect.deresearchgate.net While the direct substrate for this compound is not an allylic alcohol, a synthetic route could be designed to incorporate this functionality. More general methods, such as the Shi epoxidation, which uses a chiral ketone as a catalyst, can be applied to unfunctionalized olefins and could potentially provide enantioselective access to the spiro-epoxide. thieme-connect.deresearchgate.net
Diastereoselective Reactions:
If the starting cyclooctanone already contains a stereocenter, the epoxidation and cyanation reactions can proceed with diastereoselectivity. The existing stereocenter can direct the approach of the reagents, leading to the preferential formation of one diastereomer over the other. The choice of reagents and reaction conditions can be optimized to maximize this diastereoselectivity.
Synthesis via Ring Expansion or Contraction Strategies within Spirocyclic Structures
Ring expansion or contraction strategies can be powerful methods for the synthesis of spirocyclic systems that are otherwise difficult to access. nih.gov For the synthesis of this compound, one could envision a scenario where a smaller spirocyclic system undergoes a ring expansion to form the cyclooctane (B165968) ring. For example, a spirocyclic system containing a cyclobutane (B1203170) or cyclopentane (B165970) ring could be subjected to a Tiffeneau-Demjanov rearrangement or a similar ring expansion protocol. Conversely, a larger spirocyclic system could potentially undergo a ring contraction to yield the desired decane (B31447) framework. These strategies, while often synthetically challenging, can provide access to unique and complex molecular architectures.
Catalytic Methods in Spiro-Oxirane-Nitrile Synthesis (e.g., Lewis acid catalysis, transition metal catalysis)
The formation of the spiro-oxirane ring fused with a cycloalkane and bearing a nitrile group can be achieved through various catalytic routes. These methods are designed to activate substrates and guide the reaction towards the desired product with high efficiency.
Lewis Acid Catalysis:
Lewis acids are electron-pair acceptors that can activate electrophiles, making them more susceptible to nucleophilic attack. wikipedia.org In the context of spiro-oxirane synthesis, Lewis acids can activate a carbonyl group within a cycloalkanone precursor, facilitating its reaction with a nucleophilic cyanide source that also serves to build the epoxide ring. Common Lewis acids include compounds based on boron, aluminum, tin, and various transition metals like titanium and zinc. wikipedia.org The mechanism typically involves the coordination of the Lewis acid to an oxygen or nitrogen atom, which enhances the electrophilicity of the substrate. youtube.com Lanthanide triflates, for example, are known to be effective and water-stable Lewis acid catalysts for reactions involving carbonyl compounds due to their high affinity for oxygen. researchgate.net
The general paradigm for Lewis acid catalysis involves the activation of the electrophile by the catalyst, followed by the main reaction step, and finally, the dissociation of the catalyst from the product to complete the catalytic cycle. youtube.com This approach has been widely used in various carbon-carbon bond-forming reactions and cyclizations. rsc.org
Transition Metal Catalysis:
Transition metals offer a versatile toolkit for organic synthesis due to their variable oxidation states and ability to coordinate with a wide range of ligands. nih.gov In the synthesis of nitriles, transition metal catalysts can facilitate the addition of cyanide groups to various substrates. organic-chemistry.org For the construction of a spiro-oxirane-nitrile, a transition metal could catalyze a cascade reaction involving cyclization and cyanation. For instance, palladium-catalyzed reactions are known to activate nitriles for cycloaddition reactions. researchgate.net Similarly, copper-catalyzed systems have been developed for the site-selective cyanation of C-H bonds. organic-chemistry.org
The nitrile group itself is a stable and versatile functional group that can be transformed into other functionalities like amines or carboxylic acids. nih.gov Transition-metal-catalyzed processes that involve the addition of boronic acids to nitriles or the hydrocyanation of alkenes represent powerful strategies for constructing complex molecules. nih.govorganic-chemistry.org
| Catalytic Approach | Catalyst Examples | Role in Synthesis |
| Lewis Acid Catalysis | BF₃, AlCl₃, SnCl₄, TiCl₄, Lanthanide Triflates wikipedia.orgresearchgate.net | Activation of carbonyl or epoxide precursors, enhancing electrophilicity for nucleophilic attack by a cyanide source. |
| Transition Metal Catalysis | Palladium complexes, Copper complexes, Nickel complexes, Iron complexes nih.govorganic-chemistry.orgorganic-chemistry.org | Facilitates cyanation reactions, cascade additions, or cycloadditions to form the nitrile functionality and potentially the spirocyclic system. |
Synthesis of Specific Analogues and Derivatives Bearing the 1-Oxaspiro[2.7]decane Scaffold
While direct synthetic routes to this compound are specific, the synthesis of related oxaspirocyclic scaffolds provides valuable insights into potential strategies. Research into analogues often focuses on creating libraries of compounds for applications such as drug discovery. researchgate.net
For example, a novel Lewis acid-catalyzed Prins/pinacol cascade reaction has been developed to synthesize 7-substituted-8-oxaspiro[4.5]decan-1-ones from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. rsc.org This demonstrates a powerful cascade approach to building oxaspirocyclic systems.
In other work, various 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective σ₁ receptor ligands. nih.gov Another study details the synthesis of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists, involving systematic modifications of the core structure to explore structure-activity relationships. nih.gov The synthesis of 8-oxa-2-azaspiro[4.5]decane has also been developed from commercially available reagents. researchgate.net
These examples, while featuring different ring sizes and heteroatom placements compared to the 1-Oxaspiro[2.7]decane scaffold, illustrate common synthetic strategies. These often involve multi-step sequences, cyclization reactions, and the introduction of functional groups through standard organic transformations. The construction of the spirocyclic core is a key challenge, often addressed through intramolecular reactions or cascade processes.
| Synthesized Analogue/Derivative | Core Scaffold | Synthetic Strategy Highlight |
| 7-Substituted-8-oxaspiro[4.5]decan-1-ones | oxaspiro[4.5]decane | Lewis acid-catalyzed tandem Prins/pinacol reaction. rsc.org |
| 1-Oxa-8-azaspiro[4.5]decane derivatives | 1-oxa-8-azaspiro[4.5]decane | Multi-step synthesis for evaluation as σ₁ receptor ligands. nih.gov |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | 1-oxa-8-azaspiro[4.5]decane | Systematic modification of a parent compound to develop M1 muscarinic agonists. nih.gov |
| 8-(4-Hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione | 6,10-dioxaspiro[4.5]decane | Synthesis from malonic acid, acetic anhydride, and cyclopentanone (B42830) followed by condensation. mdpi.com |
Chemical Reactivity and Transformation of 1 Oxaspiro 2.7 Decane 2 Carbonitrile
Reactivity of the Oxirane Ring within the Spiro System
The inherent ring strain of the three-membered oxirane ring makes it a prime site for ring-opening reactions. Both nucleophilic and electrophilic reagents can readily induce the cleavage of this ring, leading to a variety of functionalized cyclooctane (B165968) derivatives.
Under basic or neutral conditions, the ring-opening of epoxides proceeds via an SN2 mechanism. libretexts.org Nucleophiles attack one of the electrophilic carbons of the oxirane, leading to the cleavage of a carbon-oxygen bond. Due to steric hindrance from the spiro-fused cyclooctane ring, the attack by a nucleophile is expected to occur at the less substituted carbon of the oxirane ring (the carbon bearing the nitrile group). This regioselectivity leads to the formation of β-substituted α-hydroxy nitriles.
The reaction is stereospecific, resulting in an anti-addition of the nucleophile and the resulting hydroxyl group. A variety of nucleophiles can be employed in this transformation, leading to a diverse array of products. semanticscholar.org
Table 1: Examples of Nucleophilic Ring-Opening Reactions
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | 2-(1-hydroxycyclooctyl)-2-hydroxyacetonitrile |
| Alkoxide | Sodium Methoxide (NaOMe) | 2-(1-hydroxycyclooctyl)-2-methoxyacetonitrile |
| Azide (B81097) | Sodium Azide (NaN₃) | 2-azido-2-(1-hydroxycyclooctyl)acetonitrile |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(1-hydroxycyclooctyl)-2-(phenylthio)acetonitrile |
This table presents expected products based on established principles of epoxide chemistry.
In the presence of an acid catalyst, the oxirane oxygen is protonated, forming a good leaving group and activating the ring for nucleophilic attack. pressbooks.pubkhanacademy.org The mechanism of acid-catalyzed ring-opening has characteristics of both SN1 and SN2 reactions. pressbooks.pub Positive charge begins to build on the more substituted carbon as the carbon-oxygen bond breaks. libretexts.org Consequently, the nucleophile preferentially attacks the more substituted carbon atom (the spiro carbon). pressbooks.pubstackexchange.com
This reaction pathway results in the formation of a tertiary alcohol on the cyclooctane ring and a functionalized methylnitrile group. The reaction with aqueous acid, for instance, yields a vicinal diol. pressbooks.pub
Table 2: Acid-Catalyzed Ring-Opening Reactions
| Reagent | Nucleophile | Product |
|---|---|---|
| H₃O⁺ (aq. Acid) | H₂O | 2-(1-hydroxycyclooctyl)-2-hydroxyacetonitrile |
| HCl (anhydrous) | Cl⁻ | 2-(1-chlorocyclooctyl)acetonitrile |
| HBr (anhydrous) | Br⁻ | 2-(1-bromocyclooctyl)acetonitrile |
This table illustrates predicted outcomes from acid-catalyzed reactions based on general epoxide reactivity.
Acid-catalyzed treatment of epoxides can also induce rearrangement reactions. wiley-vch.de In the case of 1-Oxaspiro[2.7]decane-2-carbonitrile, protonation of the epoxide oxygen followed by cleavage of the C-O bond at the tertiary spiro carbon could lead to a carbocation intermediate. A subsequent rearrangement, such as a ring expansion of the cyclooctane, could potentially occur, although such reactions are highly dependent on the specific substrate and reaction conditions. A more common rearrangement for such epoxides involves a hydride or alkyl shift to form a carbonyl compound.
Chemical Transformations of the Nitrile Group
The nitrile group (-C≡N) is a versatile functional group that can undergo a range of chemical transformations, providing access to other important nitrogen-containing compounds as well as carboxylic acid derivatives.
The hydrolysis of nitriles is a fundamental transformation that can be performed under either acidic or basic conditions to yield carboxylic acids. libretexts.orgbyjus.com The reaction proceeds through an amide intermediate. openstax.org
Acidic Hydrolysis : Heating the nitrile with an aqueous acid, such as hydrochloric acid or sulfuric acid, first produces an amide, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. byjus.comsavemyexams.com
Alkaline Hydrolysis : Refluxing the nitrile with an aqueous base, like sodium hydroxide, also proceeds through an amide intermediate. openstax.org This process yields a carboxylate salt and ammonia (B1221849) gas. libretexts.org Subsequent acidification is required to obtain the free carboxylic acid. savemyexams.com
By carefully controlling the reaction conditions, it is often possible to isolate the intermediate amide. Furthermore, the resulting carboxylic acid can be readily converted into esters through Fischer esterification or other standard methods.
Table 3: Hydrolysis and Derivatization of the Nitrile Group
| Reaction | Conditions | Intermediate Product | Final Product |
|---|---|---|---|
| Acidic Hydrolysis | H₃O⁺, Heat | 1-Oxaspiro[2.7]decane-2-carboxamide | 1-Oxaspiro[2.7]decane-2-carboxylic acid |
This table outlines the expected products from the hydrolysis of the nitrile functional group.
The nitrile group can participate as a dipolarophile in cycloaddition reactions. A prominent example is the 1,3-dipolar cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by Lewis acids or metals, involves the [3+2] cycloaddition of an azide (like sodium azide) across the carbon-nitrogen triple bond of the nitrile. The resulting product is a spirocyclic compound containing a tetrazole ring, a class of heterocycles with applications in medicinal chemistry.
α-Position Functionalization and Alkylation adjacent to the Nitrile
The presence of a nitrile group on the oxirane ring of this compound introduces unique reactivity at the α-carbon. The carbon atom adjacent to the nitrile group is susceptible to deprotonation by a sufficiently strong base, forming a stabilized carbanion. This stabilization arises from the inductive effect of the electronegative nitrogen atom and the resonance delocalization of the negative charge onto the nitrile group.
The general reaction for the deprotonation and subsequent alkylation can be depicted as follows:
Deprotonation:
[Carbanion Intermediate] + R-X → α-Alkyl-1-Oxaspiro[2.7]decane-2-carbonitrile + X⁻
Computational and Theoretical Studies of 1 Oxaspiro 2.7 Decane 2 Carbonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of many-body systems. chemrxiv.orgresearchgate.net This approach is pivotal for determining molecular geometries, reaction energetics, and various electronic properties. For a molecule like 1-Oxaspiro[2.7]decane-2-carbonitrile, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), could be used to optimize its geometric structure. nih.gov Such calculations would yield crucial data on bond lengths and angles, providing a foundational understanding of its three-dimensional shape. nih.gov
Furthermore, DFT is instrumental in calculating the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are essential for understanding the molecule's reactivity and kinetic stability. A large HOMO-LUMO gap generally implies high stability. These theoretical calculations provide insights that are comparable to, and often supplement, experimental findings, although discrepancies can arise due to the calculations being performed in the gas phase versus the solid state of experimental data. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
These simulations, often performed using force fields like GAFF, can track trajectories of the molecule in a simulated environment, such as a solvent like water. nih.gov Analysis of these trajectories can yield valuable information on parameters like the root-mean-square deviation (RMSD), radius of gyration (Rg), and solvent accessible surface area (SASA), which collectively describe the molecule's stability and dynamic nature. nih.gov This method is particularly useful for understanding how the molecule might behave in a biological or chemical system. nih.govnih.gov
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can construct detailed reaction coordinate diagrams. researchgate.net This allows for the determination of activation energies and the identification of the most plausible mechanism for a given transformation.
For this compound, computational studies could explore its reactivity with various nucleophiles and electrophiles. For instance, theoretical models could investigate substitution or elimination reactions, providing insights into the energetics of different potential pathways. researchgate.net Such studies are crucial for understanding the chemical behavior of the compound and for designing new synthetic routes or predicting its stability under various conditions.
Quantum Chemical Descriptors and Prediction of Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its chemical reactivity and physical properties. nih.gov These descriptors are central to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. nih.gov Based on DFT calculations, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be determined from HOMO and LUMO energies. researchgate.net
These descriptors provide a quantitative framework for understanding the relationship between a molecule's structure and its reactivity. researchgate.netsemanticscholar.orgmdpi.com For this compound, calculating these parameters would offer predictions about its stability and reactivity profile. For example, a high electrophilicity index would suggest a propensity to react with electron-rich species. researchgate.net
Stereochemical Predictions and Analysis using Computational Methods
Computational methods provide a powerful platform for the prediction and analysis of stereochemical outcomes in chemical reactions. The spirocyclic nature of this compound introduces stereocenters, making the understanding of its stereochemistry critical.
Theoretical calculations can be employed to determine the relative energies of different stereoisomers, predicting which would be thermodynamically more stable. Furthermore, by modeling reaction pathways involving chiral reagents or catalysts, computational chemistry can help predict the stereoselectivity of reactions involving this compound. This predictive capability is invaluable in synthetic chemistry for designing reactions that yield a desired stereoisomer with high purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
